N-Ethyl-2-hydroxysuccinimide-d5

Description

BenchChem offers high-quality N-Ethyl-2-hydroxysuccinimide-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-2-hydroxysuccinimide-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

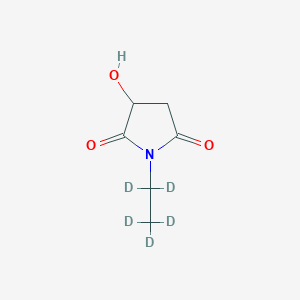

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

3-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3/i1D3,2D2 |

InChI Key |

PLQFPWUYWKWMJU-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)O |

Canonical SMILES |

CCN1C(=O)CC(C1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Hydroxy-N-ethylsuccinimide (2-HESI) Deuterated Internal Standard

Executive Summary

2-Hydroxy-N-ethylsuccinimide (2-HESI) is the primary urinary biomarker for monitoring exposure to N-ethyl-2-pyrrolidone (NEP) , a reproductive toxicant increasingly used as a substitute for N-methyl-2-pyrrolidone (NMP) in industrial solvents. Accurate quantification of 2-HESI in complex biological matrices (urine, plasma) is critical for occupational safety and toxicokinetic studies.

This guide details the application of the deuterated internal standard (2-HESI-d5) . The use of a stable isotope-labeled internal standard (SIL-IS) is mandatory in LC-MS/MS workflows to correct for the significant matrix effects (ion suppression/enhancement) and extraction variability inherent in urinary analysis of small, polar metabolites.

Chemical Identity & Mechanism

Understanding the origin and structure of 2-HESI is a prerequisite for robust method development.

Metabolic Origin

NEP undergoes oxidative metabolism in the liver. The pyrrolidone ring is hydroxylated to form 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP), which is further oxidized to 2-HESI. Unlike the parent compound, 2-HESI accumulates in urine, making it a sensitive long-term marker.

Structural Specifications

-

CAS Number: 18190-44-8 (Non-deuterated)

-

Formula: C₆H₉NO₃

-

Molecular Weight: 143.14 g/mol

-

Internal Standard: 2-Hydroxy-N-(ethyl-d5)-succinimide (2-HESI-d5)

-

Isotopic Labeling: The ethyl side chain is fully deuterated (-CD₂CD₃). This position is chemically stable and non-exchangeable, unlike the acidic protons on the succinimide ring.

Figure 1: Metabolic pathway of NEP leading to the target biomarker 2-HESI.

Synthesis of the Internal Standard (2-HESI-d5)

Commercial availability of 2-HESI-d5 can be sporadic. The following protocol describes the de novo synthesis using Malic Acid and Ethylamine-d5 . This route is preferred over direct oxidation of N-ethylsuccinimide because it guarantees the position of the hydroxyl group.

Reaction Logic

The reaction utilizes the condensation of L-malic acid with a primary amine. The hydroxyl group from malic acid is retained, forming the 3-hydroxy-pyrrolidine-2,5-dione scaffold (structurally equivalent to 2-hydroxy-succinimide).

Protocol

-

Reagents: L-Malic Acid (1 eq), Ethylamine-d5 hydrochloride (1.1 eq), Xylene (Solvent).

-

Procedure:

-

Suspend L-Malic acid in xylene in a round-bottom flask equipped with a Dean-Stark trap.

-

Add Ethylamine-d5 slowly.

-

Reflux at 140°C for 4–6 hours. Water is removed azeotropically to drive the ring closure.

-

Purification: Evaporate solvent.[5][6][7] The residue is purified via flash chromatography (Silica gel, MeOH:DCM 5:95) to yield 2-HESI-d5 as a white solid/oil.

-

-

Verification:

-

MS: Confirm [M+H]⁺ = 149.15.

-

NMR: Verify absence of ethyl protons and presence of the succinimide ring methine/methylene protons.

-

Figure 2: Synthetic route for 2-HESI-d5 using Malic Acid precursor.

Analytical Methodology: LC-MS/MS

The polarity of 2-HESI requires careful chromatographic retention strategies to separate it from early-eluting urinary salts.

Sample Preparation

Solid Phase Extraction (SPE) is recommended over "dilute-and-shoot" to minimize ion suppression and maintain instrument cleanliness.

-

Cartridge: Polymeric weak anion exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB).

-

Why: 2-HESI is neutral/weakly acidic; HLB provides retention based on polarity.

-

-

Protocol:

-

Aliquot: 200 µL Urine + 20 µL 2-HESI-d5 Internal Standard (10 µg/mL).

-

Hydrolysis (Optional): If measuring total conjugated metabolites, incubate with β-glucuronidase. (Note: 2-HESI is primarily excreted unconjugated).

-

Load: Apply to conditioned SPE plate.

-

Wash: 5% Methanol in water (removes salts).

-

Elute: 100% Methanol or Acetonitrile.

-

Reconstitute: Evaporate N₂ and reconstitute in Mobile Phase A.

-

Liquid Chromatography (LC)

-

Column: Porous Graphitic Carbon (PGC) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Biphenyl).

-

Rationale: Standard C18 often fails to retain small polar molecules like 2-HESI, causing it to elute in the void volume with salts.

-

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water.[8]

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient:

-

0-1 min: 2% B (Isocratic hold for loading).

-

1-5 min: 2% -> 40% B.

-

5-7 min: 95% B (Wash).

-

Mass Spectrometry (MS/MS)

Operate in Positive Electrospray Ionization (ESI+) mode. While succinimides can ionize in negative mode, ESI+ often yields better sensitivity for the N-ethyl substituted forms due to protonation at the carbonyl/nitrogen interface.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| 2-HESI | 144.1 | 126.1 | 15 | Loss of H₂O [M+H-18]⁺ |

| 144.1 | 98.1 | 25 | Loss of H₂O + CO | |

| 144.1 | 55.1 | 35 | Ring fragmentation | |

| 2-HESI-d5 | 149.1 | 131.1 | 15 | Loss of H₂O (Quantifier) |

| 149.1 | 103.1 | 25 | Loss of H₂O + CO |

Note: The loss of water (-18 Da) is the dominant fragmentation pathway for hydroxy-succinimides.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated according to FDA/EMA bioanalytical guidelines.

Linearity & Range

-

Range: 0.1 µg/mL to 50 µg/mL in urine.

-

Curve Fitting: Linear regression (1/x² weighting).

-

Requirement: r² > 0.995.[8]

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the post-extraction spike method.

-

IS Normalized MF: The MF of 2-HESI divided by the MF of 2-HESI-d5 must be close to 1.0 (0.9–1.1). This proves the deuterated standard perfectly compensates for ion suppression.

Stability

-

Stock Solution: 2-HESI-d5 is stable in Methanol at -20°C for >6 months.

-

Urine Stability: Stable for 3 freeze-thaw cycles.

-

Caution: Avoid alkaline pH (>8) during storage, as succinimide rings can hydrolyze to open-chain succinamic acids.

References

-

Åkesson, B., & Jönsson, B. A. (2004). Major metabolic pathways for N-ethyl-2-pyrrolidone in humans. Drug Metabolism and Disposition. Link

-

Carnerup, M. A., et al. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.[9] Journal of Chromatography B. Link

-

European Chemicals Agency (ECHA). (2024). Assessment of N-ethyl-2-pyrrolidone (NEP) and its metabolites.[1][2] ECHA Risk Assessment Reports. Link

-

Handore, K. L., et al. (2024).[10] Synthesis of N-Hydroxysuccinimide Esters... from Carboxylic Acids. Journal of Organic Chemistry. Link

-

Koch, H. M., et al. (2014). Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human urine after oral dosage.[2] Toxicology Letters. Link

Sources

- 1. ethyl methyl carbonate: Topics by Science.gov [science.gov]

- 2. hbm4eu.eu [hbm4eu.eu]

- 3. Documents download module [ec.europa.eu]

- 4. perpus-utama.poltekkes-malang.ac.id [perpus-utama.poltekkes-malang.ac.id]

- 5. lcms.cz [lcms.cz]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. sciex.com [sciex.com]

- 9. researchgate.net [researchgate.net]

- 10. organic-chemistry.org [organic-chemistry.org]

Metabolic Fate of N-Ethyl-2-pyrrolidone (NEP) in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-pyrrolidone (NEP) is an industrial solvent that has seen increasing use as a substitute for N-methyl-2-pyrrolidone (NMP).[1][2][3] Its toxicological profile, particularly concerning developmental and teratogenic effects observed in rodents, has placed it under scientific and regulatory scrutiny.[1][2][3] Understanding the metabolic pathways of NEP in humans is crucial for assessing exposure risks, developing reliable biomarkers, and ensuring its safe use in various applications. This technical guide provides an in-depth overview of the current knowledge on the biotransformation of NEP in humans, detailing its major metabolites, proposed enzymatic pathways, and the analytical methodologies employed for their characterization.

Core Metabolic Pathways of NEP

The primary route of NEP metabolism in humans involves a two-step oxidative process, leading to the formation of two major urinary metabolites. This pathway is analogous to the known metabolism of N-methyl-2-pyrrolidone (NMP).[1]

The initial and principal metabolic transformation is the hydroxylation of the pyrrolidone ring, resulting in the formation of 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) .[1][2][3] This is considered the primary and most direct metabolite of NEP.

Subsequently, 5-HNEP undergoes further oxidation and rearrangement to form 2-hydroxy-N-ethylsuccinimide (2-HESI) .[1][2][3] This metabolite represents a more downstream product of NEP biotransformation.

The following diagram illustrates the proposed primary metabolic pathway of NEP in humans:

Caption: Proposed primary metabolic pathway of NEP in humans.

Putative Enzymatic Involvement: The Role of Cytochrome P450

While direct enzymatic studies on NEP metabolism in human tissues are limited, the biotransformation is strongly suggested to be mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5][6][7] These enzymes are central to the Phase I metabolism of a vast array of xenobiotics.[4][5][6][7]

Based on studies of the structurally similar compound N-methyl-2-pyrrolidone (NMP), it is highly probable that CYP2E1 is a key enzyme involved in the initial hydroxylation of NEP to 5-HNEP.[8] In vitro studies with human liver microsomes have demonstrated that the formation of the primary metabolite of NMP is significantly inhibited by a monoclonal antibody against CYP2E1.[8] Given the structural similarity between NEP and NMP, a similar enzymatic pathway is the most logical postulation.

The subsequent oxidation of 5-HNEP to 2-HESI is likely carried out by other cytosolic or microsomal enzymes, although the specific enzymes have not yet been definitively identified.

Pharmacokinetics and Excretion of NEP Metabolites

Human studies involving oral administration of NEP have provided valuable quantitative data on the excretion and elimination kinetics of its primary metabolites.[1][3]

| Metabolite | Percentage of Dose Recovered in Urine (4 days) | Elimination Half-Time | Peak Excretion Period |

| 5-HNEP | 29.1%[1][3] | ~7 hours[1][3] | Within 24 hours post-dose[1][3] |

| 2-HESI | 21.6%[1][3] | ~22-27 hours[1][3] | Day 2 post-dose[1][3] |

After a 4-day period, a total of 50.7% of the orally administered NEP dose was recovered in the urine as these two metabolites.[1][3] The elimination of 5-HNEP is substantially faster than that of 2-HESI, with the latter still being excreted in significant amounts up to 96 hours post-dose.[1][3] These distinct pharmacokinetic profiles make both metabolites useful biomarkers for assessing both recent and more prolonged exposure to NEP.[1][3]

Experimental Protocols for Studying NEP Metabolism

The elucidation of NEP's metabolic pathways relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Human Studies

A definitive method for understanding human-specific metabolism involves controlled dosing studies in human volunteers.

Protocol: Human Oral Dosing and Urine Metabolite Analysis

-

Subject Recruitment and Dosing: Recruit a cohort of healthy male volunteers. Following informed consent, administer a precise oral dose of NEP (e.g., 20.9 mg).[1][3]

-

Urine Collection: Collect all urine samples from each volunteer over a period of at least 4 days post-dose.[1][3]

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.

-

Acidify the samples.

-

Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for analysis.

-

-

Analytical Quantification:

-

Utilize cooled-injection gas chromatography coupled with isotope dilution mass spectrometry (GC-ID-MS) for the quantification of 5-HNEP and 2-HESI.[1]

-

Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for sensitive and specific quantification.

-

Caption: Workflow for in vivo human metabolism study of NEP.

In Vitro Studies with Human Liver Microsomes

To investigate the enzymatic basis of metabolism, in vitro assays using human liver microsomes (HLMs) are indispensable. HLMs are rich in CYP enzymes and provide a controlled environment to study Phase I metabolic reactions.[9][10]

Protocol: NEP Incubation with Human Liver Microsomes

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5-1 mg/mL protein concentration), a phosphate buffer (pH 7.4), and a solution of NEP at a known concentration.

-

Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH, the cofactor for CYP enzymes.

-

Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the parent compound and its metabolites.

-

Metabolite Identification and Quantification: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to identify potential metabolites based on their accurate mass and fragmentation patterns. Quantify the depletion of the parent compound (NEP) and the formation of metabolites over time to determine metabolic stability and kinetic parameters.

Caption: Workflow for in vitro metabolism study of NEP using HLMs.

Conclusion

The metabolic pathway of N-Ethyl-2-pyrrolidone in humans is characterized by the formation of two primary urinary metabolites, 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI). While the direct enzymatic evidence for NEP is still emerging, the involvement of cytochrome P450 enzymes, particularly CYP2E1 in the initial hydroxylation step, is strongly suggested based on the metabolism of the analogous compound, NMP. The distinct pharmacokinetic profiles of 5-HNEP and 2-HESI make them valuable biomarkers for human biomonitoring of NEP exposure. Further research focusing on reaction phenotyping with specific CYP isoforms will provide a more definitive understanding of the enzymatic machinery responsible for NEP biotransformation, which is essential for a comprehensive risk assessment of this widely used industrial solvent.

References

-

Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage - ResearchGate. (2025, September 17). Retrieved from [Link]

-

Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage - PubMed. (2013, November 14). Retrieved from [Link]

-

Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration | Request PDF - ResearchGate. (2019, February 7). Retrieved from [Link]

-

Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed. (2003, May 15). Retrieved from [Link]

-

Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism - PubMed. (2025, September 28). Retrieved from [Link]

-

Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF. (2025, August 9). Retrieved from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2024, July 2). Retrieved from [Link]

-

Unraveling the specialized metabolic pathways in medicinal plant genomes: a review. (n.d.). Retrieved from [Link]

-

Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. (n.d.). Retrieved from [Link]

-

Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC. (n.d.). Retrieved from [Link]

-

The Role of Enzymes in Biotransformation - Longdom Publishing. (n.d.). Retrieved from [Link]

-

The elucidation of metabolic pathways and their improvements using stable optimization of large-scale kinetic models of cellular systems - PubMed. (2010, January 15). Retrieved from [Link]

-

In Vitro Metabolism Study of Seongsanamide A in Human Liver Microsomes Using Non-Targeted Metabolomics and Feature-Based Molecular Networking - MDPI. (2021, July 7). Retrieved from [Link]

-

The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC. (n.d.). Retrieved from [Link]

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org. (n.d.). Retrieved from [Link]

-

metabolic stability & determining intrinsic drug clearance - YouTube. (2023, September 12). Retrieved from [Link]

-

Biotransformation of Anti-cancer Drugs: Role of Cytochrome P450 Enzymes - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024, September 30). Retrieved from [Link]

-

In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021, June 23). Retrieved from [Link]

-

Metabolic Pathway Analysis: Advantages and Pitfalls for the Functional Interpretation of Metabolomics and Lipidomics Data - MDPI. (2023, January 27). Retrieved from [Link]

-

The elucidation of metabolic pathways and their improvements using stable optimization of large-scale kinetic models of cellular systems - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Biomarkers for N-Ethyl-2-pyrrolidone (NEP) Exposure Assessment: A Comprehensive Technical Guide

Executive Summary

N-Ethyl-2-pyrrolidone (NEP) is a polar aprotic solvent widely utilized in petrochemical processing, surface coatings, and agrochemical formulations. Historically introduced as a safer substitute for the structurally analogous N-methyl-2-pyrrolidone (NMP), NEP has since been classified as a Category 1B reproductive toxicant due to its embryotoxic and teratogenic effects[1]. Because NEP is readily absorbed through inhalation, oral, and dermal routes, ambient air monitoring is insufficient for accurate risk assessment. Consequently, human biomonitoring (HBM) via specific urinary metabolites has become the gold standard for quantifying systemic exposure in both occupational and environmental cohorts[2][3].

This technical guide provides an in-depth analysis of the toxicokinetics, biomarker selection causality, and the analytical methodologies required to accurately assess NEP exposure.

Metabolic Pathways and Toxicokinetics

To establish a reliable biomonitoring framework, one must first understand the biotransformation of NEP. The metabolism of NEP is primarily driven by hepatic phase I oxidation.

Upon systemic absorption, NEP undergoes hydroxylation mediated by the Cytochrome P450 enzyme system—specifically the CYP2E1 isoform, which is highly conserved in the oxidation of alkyl pyrrolidones[4]. This primary oxidation yields 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) . Subsequently, 5-HNEP is further oxidized to form 2-hydroxy-N-ethylsuccinimide (2-HESI) [5].

Metabolic pathway of NEP to its primary urinary biomarkers, 5-HNEP and 2-HESI.

Causality in Biomarker Selection

The selection of 5-HNEP and 2-HESI as the definitive biomarkers for NEP exposure is grounded in their distinct elimination kinetics.

-

5-HNEP (Acute Indicator): With an elimination half-life of approximately 7 hours, 5-HNEP is rapidly excreted, peaking within the first 24 hours post-exposure[5][6]. It serves as a highly sensitive biomarker for acute, recent exposure (e.g., a post-shift urine sample).

-

2-HESI (Cumulative Indicator): 2-HESI has a significantly longer half-life of 22–27 hours[5][6]. Because its elimination extends well beyond 72 hours, 2-HESI is the superior biomarker for assessing cumulative exposure over a workweek or chronic environmental exposure (e.g., a next-day pre-shift sample).

By quantifying both metabolites simultaneously, researchers create a self-validating diagnostic system: the ratio of 5-HNEP to 2-HESI provides mechanistic insight into the timing and chronicity of the exposure event[3].

Quantitative Toxicokinetic Data

The table below summarizes the critical toxicokinetic parameters derived from controlled human oral dosage studies[5].

Table 1: Toxicokinetic Parameters of NEP Biomarkers

| Biomarker | Excretion Fraction (% of dose) | Elimination Half-Life ( | Peak Excretion Window |

| 5-HNEP | ~29.1% | ~7 hours | < 24 hours post-exposure |

| 2-HESI | ~21.6% | ~22 - 27 hours | 24 - 48 hours post-exposure |

Analytical Methodology: Isotope-Dilution GC-MS/MS

Because NEP metabolites are highly polar and present in complex urinary matrices, direct analysis often suffers from severe matrix suppression. To ensure analytical trustworthiness and high-fidelity quantification, the gold-standard protocol utilizes Solid-Phase Extraction (SPE) followed by silylation and Cooled-Injection Gas Chromatography-Tandem Mass Spectrometry (CIS-GC-MS/MS)[2].

Step-by-Step Protocol

This methodology operates as a self-validating system through the use of isotopically labeled internal standards.

-

Sample Aliquoting & Isotope Spiking:

-

Transfer 1.0 mL of the homogenized urine sample into a clean glass vial.

-

Causality Step: Spike the sample with a known concentration of deuterium-labeled internal standards (

-5-HNEP and

-

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by LC-grade water.

-

Load the spiked urine sample.

-

Wash with 5% methanol in water to elute salts and highly polar urinary interferences.

-

Elute the target metabolites using 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Silylation):

-

Causality Step: 5-HNEP and 2-HESI contain active hydroxyl groups that cause peak tailing and thermal degradation in a GC inlet. Reconstitute the dried extract in a silylating reagent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes. This replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability for GC analysis[2].

-

-

CIS-GC-MS/MS Analysis:

-

Inject the derivatized sample using a Cooled Injection System (CIS). CIS prevents thermal breakdown of the TMS-derivatives during transfer to the column.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to isolate the specific precursor-to-product ion transitions for the silylated 5-HNEP, 2-HESI, and their deuterated counterparts.

-

Step-by-step analytical workflow for quantifying NEP biomarkers in human urine.

Risk Assessment and Human Biomonitoring (HBM) Values

To translate raw analytical data into actionable health insights, the German Human Biomonitoring Commission established specific HBM guidance values based on the toxicological endpoint of "reduced grasp intensity" observed in subchronic animal studies[1].

The assessment relies on the sum of the concentrations of 5-HNEP and 2-HESI in urine.

Table 2: HBM Guidance Values for NEP (Sum of 5-HNEP + 2-HESI)

| Population | HBM-I (Warning Level) | HBM-II (Action Level) |

| Children | 10 mg/L | 25 mg/L |

| Adults | 15 mg/L | 40 mg/L |

Note: Concentrations exceeding HBM-I require a check-up and exposure source tracing. Concentrations exceeding HBM-II present a definitive health risk, particularly for pregnant women, necessitating immediate intervention[1].

Cumulative Risk Assessment (NMP + NEP)

Because NEP is frequently used alongside NMP, and both exert identical mechanisms of developmental toxicity, exposure to these solvents is additive. Modern risk assessment mandates a Hazard Index (HI) approach for mixed exposures[7].

The HI is calculated as:

If the resulting

References

1.[2] Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Analytical Chemistry - ACS Publications. URL:[Link] 2.[5] Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. Archives of Toxicology (ResearchGate). URL: [Link] 3.[3] Biomonitoring of N-ethyl-2-pyrrolidone in automobile varnishers. International Journal of Hygiene and Environmental Health (ResearchGate). URL:[Link] 4.[6] Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. PubMed - NIH. URL:[Link] 5.[1] Stoffmonographie für N-Ethyl-2-pyrrolidon (NEP) und Human-Biomonitoring (HBM). Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz - NIH. URL:[Link] 6.[7] Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014. PMC - NIH. URL:[Link] 7.[4] Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Archives of Toxicology (ResearchGate). URL:[Link]

Sources

- 1. Stoffmonographie für N-Ethyl-2-pyrrolidon (NEP) und Human-Biomonitoring (HBM)-Werte für die Metaboliten 5-Hydroxy-NEP (5-HNEP) und 2-Hydroxy-N-ethylsuccinimid (2-HESI) im Urin: Stellungnahme der Kommission Human-Biomonitoring des Umweltbundesamtes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Analysis of N-Ethylsuccinimide and N-Ethyl-2-hydroxysuccinimide: Structural Divergence, Metabolic Pharmacokinetics, and Analytical Workflows

Executive Summary

In the fields of toxicology, occupational health, and analytical chemistry, distinguishing between structurally similar metabolites is critical for accurate human biomonitoring (HBM). N-Ethylsuccinimide (NES) and N-Ethyl-2-hydroxysuccinimide (NEHS) —also referred to in literature as 2-HESI—are two closely related chemical entities. Both are integral to the metabolic cascade of N-Ethyl-2-pyrrolidone (NEP), a widely utilized industrial aprotic solvent that has largely replaced the embryotoxic N-Methyl-2-pyrrolidone (NMP)[1].

This technical guide provides an in-depth analysis of the chemical distinctions between NES and NEHS, the causality behind their pharmacokinetic behavior, and the self-validating analytical methodologies required for their quantification in clinical and environmental matrices.

Chemical Taxonomy & Structural Divergence

While their names suggest a simple functional group addition, the structural difference between NES and NEHS fundamentally alters their physical chemistry, biological half-lives, and required analytical handling.

-

N-Ethylsuccinimide (NES): A saturated, heterocyclic dicarboximide. Its IUPAC name is 1-ethylpyrrolidine-2,5-dione. Lacking any hydrogen-bond donating groups, NES is relatively lipophilic and volatile[2].

-

N-Ethyl-2-hydroxysuccinimide (NEHS): Contains a hydroxyl (-OH) group on the carbon backbone. Its IUPAC name is 1-ethyl-3-hydroxypyrrolidine-2,5-dione[3]. The trivial nomenclature "2-hydroxy" derives from its parent dicarboxylic acid, malic acid (2-hydroxybutanedioic acid), whereas IUPAC numbering of the pyrrolidine ring places the hydroxyl at position 3. The addition of the hydroxyl group drastically increases its polarity and water solubility, making it a stable, terminal urinary excretory product[1].

Quantitative Data: Chemical & Physicochemical Comparison

| Parameter | N-Ethylsuccinimide (NES) | N-Ethyl-2-hydroxysuccinimide (NEHS / 2-HESI) |

| CAS Registry Number | 2314-78-5 | 63467-80-1 |

| IUPAC Name | 1-ethylpyrrolidine-2,5-dione | 1-ethyl-3-hydroxypyrrolidine-2,5-dione |

| Molecular Formula | C₆H₉NO₂ | C₆H₉NO₃ |

| Molecular Weight | 127.14 g/mol | 143.14 g/mol |

| Key Structural Feature | Saturated succinimide ring | Hydroxylated succinimide ring (C3 position) |

| Metabolic Role | Transient intermediate | Terminal biomarker for exposure |

Metabolic Causality & Pharmacokinetics

The biological relevance of these two compounds is inextricably linked to the hepatic metabolism of NEP via Cytochrome P450 (CYP450) enzymes. Understanding this pathway explains why NEHS, rather than NES, is the targeted analyte in drug development and toxicological biomonitoring.

Following exposure (dermal, inhalation, or oral), NEP undergoes successive oxidation. The pyrrolidone ring is first hydroxylated to form 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP). This intermediate is further oxidized to the dione, N-Ethylsuccinimide (NES) . Because NES is still highly susceptible to further enzymatic action, it acts as a transient intermediate and is rapidly hydroxylated on its carbon backbone to form the terminal, highly polar metabolite, N-Ethyl-2-hydroxysuccinimide (NEHS) [1],[4].

Caption: CYP450-mediated metabolic oxidation pathway of NEP to the terminal biomarker NEHS.

Pharmacokinetic Justification for Biomarker Selection

Why do researchers target NEHS instead of NES or 5-HNEP? The causality lies in elimination kinetics. 5-HNEP has a short biological half-life of approximately 7 hours, meaning it is rapidly cleared and only useful for detecting very recent exposure[5]. In contrast, NEHS has a prolonged half-life of 22–27 hours[5]. This delayed excretion profile allows NEHS to accumulate, making it the most reliable biomarker for assessing cumulative exposure over several days[6].

Quantitative Data: Pharmacokinetic & Biomonitoring Profile

| Parameter | 5-HNEP (Precursor) | NEHS / 2-HESI (Terminal Metabolite) |

| Elimination Half-Life | ~7 hours | 22 – 27 hours |

| Peak Urinary Excretion | < 24 hours post-exposure | 48 – 72 hours post-exposure |

| Urinary Excretion Fraction | ~29.1% of total dose | ~21.6% of total dose |

| HBM-I Guidance Value (Adults) | Combined sum with NEHS: 15 mg/L | Combined sum with 5-HNEP: 15 mg/L |

(Data derived from the European Human Biomonitoring Initiative (HBM4EU) scoping documents and Koch et al.)[1],[5].

Analytical Methodologies: Isotope-Dilution GC-MS/MS Workflow

Quantifying NEHS and NES in complex biological matrices (like human urine) requires highly specific analytical techniques. The standard protocol utilizes Cooled-Injection Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[7].

The following protocol is designed as a self-validating system . By introducing deuterated internal standards at the very beginning of the workflow, any losses during extraction or variations in derivatization efficiency are mathematically neutralized.

Step-by-Step Experimental Protocol

Step 1: Internal Standard Calibration (The Self-Validation Mechanism)

-

Action: Spike 1.0 mL of the urine sample with a known concentration of deuterated internal standards (e.g., NEHS-d5 and NES-d5).

-

Causality: Urine is a highly variable matrix containing varying levels of salts and urea. Spiking before any sample manipulation ensures that the ratio of the native analyte to the d5-isotope remains constant, automatically correcting for matrix-induced ion suppression and incomplete extraction recoveries[6].

Step 2: Solid Phase Extraction (SPE)

-

Action: Load the spiked sample onto a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, and elute with 100% methanol.

-

Causality: Direct injection of urine into a GC system rapidly degrades the column. SPE isolates the organic metabolites (NES and NEHS) while washing away hydrophilic inorganic salts and macromolecules that would otherwise cause severe baseline noise.

Step 3: Silylation Derivatization

-

Action: Evaporate the methanolic eluate to dryness under gentle nitrogen flow. Reconstitute in a derivatizing agent such as MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 minutes.

-

Causality: This is the critical divergence point between NES and NEHS. NES is already volatile. However, NEHS contains a free hydroxyl group. If injected directly, this -OH group will hydrogen-bond with the silanol groups of the GC column's stationary phase, causing severe peak tailing and thermal degradation. MSTFA replaces the hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, converting NEHS into a highly volatile, thermally stable TMS-ether[7].

Step 4: Cooled-Injection GC-MS/MS Analysis

-

Action: Inject 1 µL of the derivatized sample into a Cooled Injection System (CIS) programmed at a low initial temperature (e.g., 40°C), followed by rapid heating to transfer the analytes onto the column.

-

Causality: Standard hot split/splitless injectors (operating constantly at 250°C+) can cause the thermal breakdown of the sensitive pyrrolidine/succinimide rings before they even reach the column. Cooled injection gently vaporizes the analytes, preserving their structural integrity and drastically improving the Limit of Quantification (LOQ) to as low as 2.0 µg/L[6].

Caption: Self-validating isotope-dilution GC-MS/MS workflow for quantifying NEP metabolites.

Regulatory Implications

Because NEP is classified as a reproductive toxicant, regulatory bodies heavily rely on the accurate differentiation and quantification of its metabolites. The German Environment Agency (UBA) and the HBM4EU initiative have established Human Biomonitoring (HBM) guidance values based specifically on the sum of 5-HNEP and NEHS (2-HESI)[1].

The precision of these regulatory frameworks depends entirely on the analytical chemist's ability to recognize the structural differences between intermediates like N-Ethylsuccinimide and terminal biomarkers like N-Ethyl-2-hydroxysuccinimide, applying the correct derivatization and chromatographic techniques to ensure data integrity.

References

1.[2] National Center for Biotechnology Information. "N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem." PubChem, 2.[3] Advanced ChemBlocks. "1-Ethyl-3-hydroxy-2,5-pyrrolidinedione 95% | CAS: 63467-80-1." AChemBlock, 3.[1] Ougier, E., et al. "Human biomonitoring guidance values (HBM-GVs) for the aprotic solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP)." International Journal of Hygiene and Environmental Health, ResearchGate, 4. Schmied-Tobies, M. I. H., et al. "Alkyl pyrrolidone solvents N–methyl–2–pyrrolidone (NMP) and N–ethyl–2–pyrrolidone (NEP) in urine of children and adolescents in Germany." Environment International, ResearchGate, 5. ResearchGate Contributors. "Oxidative metabolism of NMP according to Åkesson et al. 17 (A) and proposed metabolism of NEP." ResearchGate, 6.[5] HBM4EU. "Scoping Document on N-Methyl-2-pyrrolidone (NMP) and N-Ethyl-2-pyrrolidone (NEP)." HBM4EU, 7.[7] Ulrich, N., et al. "Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014." International Archives of Occupational and Environmental Health, Helmholtz-Centre for Environmental Research - UFZ,

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione 95% | CAS: 63467-80-1 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. hbm4eu.eu [hbm4eu.eu]

- 6. researchgate.net [researchgate.net]

- 7. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]

An In-depth Technical Guide to N-Ethyl-2-hydroxysuccinimide-d5 (CAS 1588523-04-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Ethyl-2-hydroxysuccinimide-d5, a deuterated analog of a succinimide derivative. While specific data for this isotopically labeled compound is not widely published, this document synthesizes available information on related compounds and the principles of isotopic labeling to offer a valuable resource for its application in research and development.

Introduction: The Significance of Deuterated Succinimides

N-hydroxysuccinimide (NHS) and its derivatives are cornerstone reagents in modern bioconjugation and peptide chemistry.[1][2] Their utility lies in the formation of semi-stable active esters that readily react with primary amines to form stable amide bonds. This reactivity is harnessed to label proteins, prepare immunogens, and crosslink molecules.[1][2]

The introduction of deuterium into molecules, known as isotopic labeling, provides a powerful tool for researchers. Deuterated compounds, such as N-Ethyl-2-hydroxysuccinimide-d5, are primarily employed as internal standards in quantitative mass spectrometry-based assays. The five deuterium atoms on the ethyl group create a distinct mass shift, allowing for precise differentiation from the non-deuterated (d0) analog without significantly altering the chemical properties. This is crucial for pharmacokinetic studies, metabolite identification, and sensitive bioanalytical method development.

Core Specifications of N-Ethyl-2-hydroxysuccinimide-d5

Obtaining a Certificate of Analysis (CoA) from the supplier for the specific lot being used is imperative for any research application. The following table outlines the expected specifications for N-Ethyl-2-hydroxysuccinimide-d5, based on the analysis of related deuterated compounds and the non-deuterated analog.

| Parameter | Expected Specification | Rationale and Scientific Context |

| CAS Number | 1588523-04-9 | The unique identifier for this specific chemical entity. |

| Molecular Formula | C₆H₄D₅NO₃ | The elemental composition, indicating the presence of five deuterium atoms. |

| Molecular Weight | ~148.18 g/mol | Calculated based on the atomic weights of the constituent atoms, with deuterium having a higher mass than protium. The exact mass will be specified on the CoA. |

| Appearance | White to off-white solid | Succinimide derivatives are typically crystalline solids at room temperature.[1] |

| Purity (by HPLC) | ≥98% | High purity is essential for use as an analytical standard to ensure accurate quantification. |

| Isotopic Enrichment | ≥98% atom D | This value indicates the percentage of the molecule that contains the desired number of deuterium atoms, ensuring a distinct and measurable mass shift. |

| Storage Conditions | -20°C, under inert atmosphere | To prevent degradation from moisture and light, which can hydrolyze the succinimide ring and affect reactivity. |

Chemical Structure and Properties

The foundational structure of N-Ethyl-2-hydroxysuccinimide-d5 is the succinimide ring, a five-membered ring containing an imide functional group. The hydroxyl group at the 2-position and the deuterated N-ethyl group are key to its functionality.

Sources

Navigating the Matrix: A Technical Guide to Stable Isotope Labeled Standards for Industrial Solvent Metabolite Analysis

Abstract

The accurate quantification of industrial solvent metabolites in biological matrices is paramount for occupational exposure assessment, toxicokinetic studies, and regulatory compliance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, synthesis, application, and validation of stable isotope labeled (SIL) standards in this critical field. By leveraging the power of isotope dilution mass spectrometry, SIL standards offer unparalleled accuracy and precision, effectively mitigating matrix effects and ensuring the integrity of bioanalytical data. This guide will delve into the causality behind experimental choices, provide field-proven insights, and present self-validating protocols to empower researchers in their pursuit of robust and reliable analytical methods.

Introduction: The Imperative for Accurate Biomonitoring of Industrial Solvent Exposure

Industrial solvents are ubiquitous in numerous manufacturing processes, from electronics to pharmaceuticals.[1] Chronic or acute exposure to these volatile organic compounds (VOCs) can pose significant health risks, necessitating rigorous biomonitoring to safeguard worker health and ensure environmental safety.[2][3][4] Human biomonitoring (HBM) assesses the internal dose of a chemical by measuring the parent compound or its metabolites in biological specimens such as urine, blood, or exhaled air.[2] This approach provides a more accurate representation of an individual's total exposure from all routes compared to ambient air monitoring alone.[3]

The complexity of biological matrices, however, presents a significant analytical challenge.[5] Endogenous compounds and other xenobiotics can interfere with the accurate quantification of target solvent metabolites, leading to a phenomenon known as the "matrix effect."[6] This is where the strategic use of stable isotope labeled (SIL) internal standards becomes indispensable.

The Core Principle: Isotope Dilution Mass Spectrometry

The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry (ID-MS).[7] This technique relies on the addition of a known quantity of a SIL version of the analyte of interest to the sample at the earliest stage of the analytical workflow.[8][9]

Why SIL Standards are Superior:

-

Physicochemical Equivalence: SIL standards are chemically identical to their non-labeled counterparts (the analyte).[10] They differ only in their mass due to the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[10] This near-perfect chemical mimicry ensures that the SIL standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation.[10][11]

-

Correction for Variability: Any loss of analyte during the analytical process will be accompanied by a proportional loss of the SIL standard.[8][11] Similarly, any enhancement or suppression of the analyte's signal during mass spectrometric detection (the matrix effect) will equally affect the SIL standard.[6][12]

-

Accurate Quantification: By measuring the ratio of the analyte's signal to the SIL standard's signal, a highly accurate and precise quantification of the analyte can be achieved, irrespective of sample loss or matrix effects.[8][10]

Synthesis and Characterization of SIL Standards: Ensuring Quality and Reliability

The utility of a SIL standard is fundamentally dependent on its quality. Several factors must be meticulously controlled during its synthesis and characterization:

-

Isotopic Purity: The isotopic enrichment of the SIL standard should be as high as possible to minimize the contribution of the unlabeled species in the standard to the analyte signal.[13] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying isotopic purity.[13]

-

Chemical Purity: The SIL standard must be free from any unlabeled analyte and other impurities that could interfere with the analysis.[14] Techniques like high-performance liquid chromatography (HPLC) are used to assess chemical purity.[14]

-

Stability of the Label: The stable isotopes must be incorporated into positions of the molecule that are not susceptible to chemical exchange with protons from the solvent or biological matrix.[10] For instance, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[10]

Common Synthesis Strategies:

-

Chemical Synthesis: This approach offers precise control over the position and number of isotopic labels.[15][16] It can involve the use of deuterated reagents, such as deuterated Grignard reagents, or the introduction of isotopes through specific chemical reactions.[15]

-

Biotransformation: This method utilizes microorganisms or enzymes to produce labeled metabolites from a labeled parent compound.[16] This can be particularly useful for generating complex metabolites that are difficult to synthesize chemically.[16]

The Analytical Workflow: A Step-by-Step Guide to Using SIL Standards

The following protocol outlines a typical workflow for the quantitative analysis of an industrial solvent metabolite in a biological matrix using a SIL internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of a Solvent Metabolite in Urine

-

Sample Collection and Storage: Collect urine samples in appropriate containers and store them at -20°C or lower to ensure analyte stability.[17]

-

Sample Pre-treatment: Thaw the urine samples and centrifuge to remove any particulate matter.

-

Internal Standard Spiking: Add a precise and known amount of the SIL internal standard solution to each urine sample, as well as to the calibration standards and quality control (QC) samples.[8][18] Vortex thoroughly to ensure complete mixing.

-

Sample Preparation (Extraction): The goal is to isolate the analyte and SIL standard from the complex urine matrix. Common techniques include:

-

Protein Precipitation (PPT): Add a cold organic solvent like acetonitrile to precipitate proteins.[18]

-

Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to extract the analytes based on their solubility.[18]

-

Solid-Phase Extraction (SPE): Pass the sample through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.[18]

-

-

Evaporation and Reconstitution: Evaporate the extracted solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.[18]

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The liquid chromatograph separates the analyte and SIL standard from other components in the extract. The tandem mass spectrometer then detects and quantifies the analyte and the SIL standard based on their specific mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the SIL internal standard peak area against the known concentrations of the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

Diagram of the Analytical Workflow

Caption: A generalized workflow for the quantitative analysis of industrial solvent metabolites using SIL internal standards and LC-MS/MS.

Method Validation: Establishing Trustworthiness and Regulatory Compliance

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended purpose.[5][19][20][21] Key validation parameters, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), include:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5][17] | No significant interference at the retention time of the analyte and SIL standard. |

| Accuracy | The closeness of the measured value to the true value.[20] | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[20] |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly.[20] | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[20] |

| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically desired. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[5] | Analyte response should be at least 5 times the blank response; accuracy and precision should be within 20%.[5] |

| Recovery | The efficiency of the extraction process.[5] | While not required to be 100%, it should be consistent and reproducible.[5] |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[17] | Analyte concentrations should remain within ±15% of the initial concentration. |

| Matrix Effect | The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[6] | The use of a SIL internal standard is the most effective way to compensate for matrix effects.[6] |

Applications in Toxicokinetics and Health Risk Assessment

The data generated using SIL standards and validated bioanalytical methods are crucial for:

-

Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of industrial solvents in the body.[22]

-

Biomarker Discovery and Validation: Identifying and validating biomarkers of exposure and effect.[11]

-

Occupational Exposure Limits (OELs): Establishing and enforcing workplace safety standards.

-

Epidemiological Studies: Investigating the links between solvent exposure and adverse health outcomes.

-

Regulatory Submissions: Providing reliable data for new drug applications (INDs, NDAs) and environmental risk assessments.[21]

Conclusion: The Unwavering Value of SIL Standards

In the landscape of modern bioanalysis, stable isotope labeled standards are not merely a tool but a foundational element for ensuring data integrity. Their ability to correct for the inherent variability of complex biological matrices and analytical systems is unmatched.[9] For researchers and scientists tasked with the critical responsibility of monitoring human exposure to industrial solvents, the adoption of SIL standards is a testament to a commitment to scientific rigor, accuracy, and ultimately, the protection of human health.

Sourcing and Commercial Availability

A number of reputable suppliers specialize in the production and custom synthesis of stable isotope labeled compounds, including metabolites of industrial solvents. These include:

-

Amerigo Scientific [8]

-

LGC Standards [14]

-

Silantes [25]

-

BOC Sciences []

-

Acanthus Research [10]

-

ResolveMass Laboratories Inc. [13]

-

Hypha Discovery [16]

References

-

Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

-

U.S. Food and Drug Administration. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

-

Kellner, R., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 159. [Link]

-

Cani, P. D., et al. (2024). Biomonitoring of Exposures to Solvents and Metals in Electronics Manufacturing Facilities in Batam, Indonesia. New Solutions: A Journal of Environmental and Occupational Health Policy, 33(4), 220-235. [Link]

-

ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 1(1), 119-133. [Link]

-

Takeda, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]

-

Capone, S., et al. (2021). Human Biomonitoring of Environmental and Occupational Exposures by GC-MS and Gas Sensor Systems: A Systematic Review. International Journal of Environmental Research and Public Health, 18(19), 10328. [Link]

-

Taylor & Francis. Isotope dilution – Knowledge and References. [Link]

-

MaTOX. (2021). A LC-MS/MS based methodology for the environmental monitoring of healthcare settings contaminated with antineoplastic agents. [Link]

-

Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]

-

Silantes. Stable isotope labelled standards. [Link]

-

Hypha Discovery. Synthesis of deuterated metabolites. [Link]

-

ResearchGate. (2025). (PDF) Human Biomonitoring of Environmental and Occupational Exposures by GC-MS and Gas Sensor Systems: A Systematic Review. [Link]

-

SciSpace. (2016). Environmental monitoring of occupational exposure to organic solvents in chemical laboratories. [Link]

-

IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

-

SciSpace. A review on bioanalytical method development and validation. [Link]

-

National Institutes of Health. (2023). Dilute and shoot approach for toxicology testing. [Link]

-

Gleason, P. M., & Hamper, B. C. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2024). An Overview of the Development and Validation of Bioanalytical Methods using HPLC. [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]

Sources

- 1. Biomonitoring of Exposures to Solvents and Metals in Electronics Manufacturing Facilities in Batam, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. anivet.au.dk [anivet.au.dk]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 9. iroatech.com [iroatech.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Stable isotopes Reference Materials | LGC Standards [lgcstandards.com]

- 15. mdpi.com [mdpi.com]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. japsonline.com [japsonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. scispace.com [scispace.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. isotope.com [isotope.com]

- 24. isotope.com [isotope.com]

- 25. Stable isotope labelled standards | Silantes [silantes.com]

Methodological & Application

Application Note: A Robust and Sensitive Method for the Quantification of 2-Hydroxyethyl Isocyanate (2-HESI) in Human Urine using LC-MS/MS

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-hydroxyethyl isocyanate (2-HESI) in human urine. 2-HESI is a critical biomarker for assessing human exposure to ethylene oxide and related compounds, which are of significant interest in occupational health and environmental monitoring.[1][2] The protocol provides a comprehensive workflow, including sample collection, robust solid-phase extraction (SPE) for sample cleanup and enrichment, optimized chromatographic separation, and precise quantification using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated protocol for biomonitoring studies.

Introduction

Isocyanates, such as hexamethylene diisocyanate (HDI), are widely used in industrial applications and are known respiratory and skin sensitizers, making them a primary cause of occupational asthma.[3][4] Monitoring exposure to these compounds is crucial for worker safety. The in-vivo metabolism of ethylene oxide, a related industrial chemical and a metabolite of ethylene, can lead to the formation of adducts with proteins and DNA.[2] 2-Hydroxyethyl isocyanate (2-HESI) has been identified as a valuable urinary biomarker reflecting exposure to these parent compounds.

Directly measuring reactive isocyanates is challenging; therefore, biomonitoring of stable metabolites in accessible matrices like urine provides a more integrated measure of exposure.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its exceptional sensitivity, selectivity, and speed.[6][7] By combining the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, this method allows for the accurate quantification of 2-HESI even in the complex biochemical matrix of human urine.[8] This application note provides a complete, field-proven protocol designed to ensure data integrity and reproducibility.

Principle of the Method

The analytical workflow begins with the collection of a mid-stream urine sample. To liberate any conjugated forms of 2-HESI, the sample undergoes acid hydrolysis. Following this, an isotopically labeled internal standard (IS) is added to account for variability during sample preparation and analysis. The analyte and IS are then extracted and concentrated from the urine matrix using a strong cation exchange solid-phase extraction (SPE) procedure.[9]

The purified extract is subsequently injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column. The analyte is then ionized using electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] The MRM mode provides superior selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, ensuring confident identification and quantification.[11]

Experimental Workflow

The following diagram provides a high-level overview of the entire analytical protocol from sample collection to final data analysis.

Caption: End-to-end workflow for 2-HESI quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Standards: 2-HESI certified reference material (>98% purity), 2-HESI-¹³C₂,¹⁵N stable isotope-labeled internal standard (or similar).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Hydrochloric acid (TraceMetal™ Grade), Ammonium hydroxide.

-

SPE Cartridges: Strong Cation Exchange (SCX), e.g., Strata™-X-C (30 mg/1 mL).

-

Urine: Pooled human urine from unexposed donors for blanks and calibration standards.

Instrumentation

-

LC System: UPLC or high-performance LC system (e.g., Waters ACQUITY, Agilent 1290 Infinity II).

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).

-

Ion Source: Electrospray Ionization (ESI) probe.

-

General Lab Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, pH meter, Class A volumetric flasks and pipettes.

Detailed Experimental Protocol

Urine Sample Collection and Storage

-

Collection: Collect a first-morning, mid-stream urine sample in a sterile, polypropylene container to minimize external contamination.[12][13]

-

Storage: Immediately after collection, aliquot samples and store them at ≤ -70°C until analysis to ensure analyte stability.[14] Avoid repeated freeze-thaw cycles.

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare primary stock solutions of 2-HESI and the internal standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 methanol:water.

-

Calibration Standards & QCs: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., Low: 0.3 ng/mL, Mid: 8 ng/mL, High: 80 ng/mL) by spiking the appropriate working solutions into blank human urine.

Sample Preparation Protocol

-

Thawing: Thaw urine samples, calibrators, and QCs at room temperature. Vortex for 15 seconds to ensure homogeneity.

-

Hydrolysis: Pipette 500 µL of each sample into a clean microcentrifuge tube. Add 50 µL of 6M HCl. Vortex and incubate at 60°C for 4 hours to deconjugate metabolites.

-

Internal Standard Spiking: After cooling to room temperature, add 25 µL of the IS working solution (e.g., at 1 µg/mL) to every tube except for the double-blank samples. Vortex briefly.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitated proteins or particulates.[8][15]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an SCX SPE cartridge with 1 mL of methanol followed by 1 mL of Type I water. Do not allow the sorbent to dry.

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.

-

Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[9]

-

-

Evaporation & Reconstitution:

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

LC-MS/MS Method Parameters

Optimization of both chromatographic and mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.[16]

Liquid Chromatography (LC) Conditions

The following parameters provide a robust starting point for method development.

| Parameter | Recommended Setting |

| LC Column | Reversed-phase C18, e.g., Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 4.0 | |

| 5.0 | |

| 5.1 | |

| 7.0 |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization mode. MRM transitions must be optimized by infusing the analytical standards.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Collision Gas | Argon |

Table 2: Optimized MRM Transitions (Note: Exact m/z values and collision energies should be empirically determined on the specific instrument used.)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-HESI | [To be determined] | [To be determined] | 50 | [To be optimized] |

| 2-HESI (Confirming) | [To be determined] | [To be determined] | 50 | [To be optimized] |

| 2-HESI-IS | [To be determined] | [To be determined] | 50 | [To be optimized] |

Data Analysis and Method Validation

-

Quantification: The concentration of 2-HESI is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of each calibrator. A linear regression with a 1/x² weighting is typically applied.

-

Acceptance Criteria: For the method to be considered valid, the calibration curve should have a coefficient of determination (r²) ≥ 0.99. The calculated concentrations of the QC samples must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[10]

-

Method Validation: A full method validation should be performed according to established guidelines, assessing selectivity, linearity, accuracy, precision, LLOQ, matrix effects, recovery, and analyte stability under various conditions (e.g., bench-top, freeze-thaw).

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective protocol for the quantification of the exposure biomarker 2-HESI in human urine. The detailed steps for sample preparation, including acid hydrolysis and solid-phase extraction, are crucial for removing matrix interferences and achieving a low limit of quantification. This application note serves as a comprehensive guide for analytical laboratories involved in occupational and environmental health studies, enabling accurate assessment of human exposure to isocyanates and related compounds.

References

-

A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. (2022). PMC. Available at: [Link]

-

An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (2025). MDPI. Available at: [Link]

-

Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. (2004). Toxicology and Applied Pharmacology. Available at: [Link]

-

Preanalytical requirements of urinalysis. (2014). PMC. Available at: [Link]

-

IRTA2-002-UUIR: Heterogeneity in Response to Iso-Cyanate Exposure in the Work Environment. (n.d.). Cefic-Lri. Available at: [Link]

-

A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2025). MDPI. Available at: [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). PMC. Available at: [Link]

-

How to Prepare for Urine Tests. (n.d.). Rezus. Available at: [Link]

-

Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. Available at: [Link]

-

UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and Other Compounds in Human Urine. (2021). CDC Stacks. Available at: [Link]

-

Biomarkers of exposure and effect as indicators of potential carcinogenic risk arising from in vivo metabolism of ethylene to ethylene oxide. (2000). PubMed. Available at: [Link]

-

Occupational Exposure and Health Impact Assessment of Diisocyanates in Finland. (2023). MDPI. Available at: [Link]

-

Urine analysis II: Physical examination Urinary sediment. (n.d.). Charles University. Available at: [Link]

-

A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. (2025). ResearchGate. Available at: [Link]

-

Mass Spectrometry. (2019). Chemistry LibreTexts. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]

-

Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). DergiPark. Available at: [Link]

-

Epigenetic Markers Are Associated with Differences in Isocyanate Biomarker Levels in Exposed Spray-Painters. (n.d.). CDC Stacks. Available at: [Link]

-

Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. (2017). Agilent. Available at: [Link]

-

Mass Spectrometry Tutorial. (n.d.). Chemical Instrumentation Facility. Available at: [Link]

-

Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. (2022). ResearchGate. Available at: [Link]

-

Urine sample preparation. (n.d.). WVS Academy. Available at: [Link]

-

Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. (n.d.). NorthEast Bioanalytical Laboratories. Available at: [Link]

-

Preparation of Urine Sediment for Microscopic Analysis. (2024). YouTube. Available at: [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. (2024). HSCprep. Available at: [Link]

Sources

- 1. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomarkers of exposure and effect as indicators of potential carcinogenic risk arising from in vivo metabolism of ethylene to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRTA2-002-UUIR: Heterogeneity in Response to Iso-Cyanate Exposure in the Work Environment – Cefic-Lri [cefic-lri.org]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. nebiolab.com [nebiolab.com]

- 8. researchgate.net [researchgate.net]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How to Prepare for Urine Tests | Rezus [rezus.lt]

- 13. wvs.academy [wvs.academy]

- 14. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Application and Protocol Guide for the Use of N-Ethyl-2-hydroxysuccinimide-d5 as an Internal Standard in LC-MS/MS Analysis

Abstract

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-Ethyl-2-hydroxysuccinimide-d5 (d5-Et-NHS) as an internal standard (IS). We will explore the fundamental principles justifying its use, its key physicochemical properties, and provide comprehensive, field-proven protocols for its implementation and validation in a bioanalytical workflow. The methodologies described herein are grounded in established regulatory expectations to ensure data integrity and reliability.[2][3]

Introduction: The Rationale for a Deuterated Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis.[4] In LC-MS/MS, this is critical for mitigating issues such as sample extraction losses, matrix effects (ion suppression or enhancement), and instrument drift.[5][6]

A stable isotopically labeled internal standard, like N-Ethyl-2-hydroxysuccinimide-d5, is the ideal choice.[7] It is chemically identical to the analyte of interest (the non-labeled N-Ethyl-2-hydroxysuccinimide, or its derivatives), but has a higher mass due to the replacement of five hydrogen atoms with deuterium. This structural similarity ensures that the IS and the analyte behave almost identically during:

-

Sample Preparation: Co-extraction and identical recovery.

-

Chromatography: Co-elution, which is critical for correcting matrix effects that can be highly localized within a chromatographic run.[1]

-

Ionization: Similar ionization efficiency in the mass spectrometer source.

By tracking the ratio of the analyte's signal to the IS's signal, the method can effectively normalize for variations, leading to highly accurate and precise quantification.[4]

Physicochemical Properties of N-Ethyl-2-hydroxysuccinimide-d5

Understanding the properties of d5-Et-NHS is crucial for method development. While specific data for the deuterated form is sparse, its properties are nearly identical to its non-deuterated counterpart, N-Ethylsuccinimide, with the primary difference being the molar mass.

| Property | Value / Description | Source |

| Chemical Formula | C₆H₄D₅NO₂ | Inferred |

| Molar Mass | ~132.17 g/mol | Inferred from C₆H₉NO₂ |

| Parent Compound | N-Ethylsuccinimide | [8] |

| Related Core Structure | N-Hydroxysuccinimide (NHS) | [9] |

| Appearance | Typically a white to off-white solid | Inferred from NHS[10] |

| Solubility | Soluble in water, DMF, DMSO, alcohols, and ethyl acetate. | Inferred from NHS[10][11] |

| Chemical Purity | >99% (Recommended) | [5] |

| Isotopic Enrichment | ≥98% (Recommended) | [5] |

Note: N-Ethyl-2-hydroxysuccinimide is a derivative of the widely used N-hydroxysuccinimide (NHS) reagent, known for its use in activating carboxylic acids for coupling with amines.[9][12][13] This reactivity is important to consider, as the stability of any subsequent conjugate, not the initial reagent, is paramount.

Core Bioanalytical Workflow Protocol

This protocol outlines the steps for using d5-Et-NHS as an internal standard for the quantification of an analyte (e.g., a small molecule drug or metabolite that has been derivatized with NHS) in human plasma.

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock solutions is the foundation of a quantitative assay. Using high-purity solvents and Class A volumetric flasks is non-negotiable. Serial dilutions are performed to create working solutions at concentrations appropriate for spiking into calibration standards, QCs, and study samples.

Protocol:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of d5-Et-NHS reference standard.

-

Dissolve in a suitable solvent (e.g., Methanol or DMSO) in a 1.0 mL Class A volumetric flask.

-

Vortex until fully dissolved. Store at -20°C or below.

-

-

Internal Standard Working Solution (ISWS) (e.g., 100 ng/mL):

-